

# Certificate of Analysis: Oseltamivir-d3 - A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Oseltamivir-d3-1*

Cat. No.: *B12399139*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies for the characterization of Oseltamivir-d3, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of the antiviral drug Oseltamivir. This document outlines the key quality attributes, experimental procedures, and data interpretation for this stable isotope-labeled compound.

## Compound Identification and Specifications

Oseltamivir-d3 is the N-acetyl-d3 isotopologue of Oseltamivir. The deuterium labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of Oseltamivir in biological matrices.

Table 1: Chemical and Physical Properties

Property	Value	Source
Chemical Name	(3R,4R,5S)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylic acid	<a href="#">[1]</a> <a href="#">[2]</a>
Synonyms	Oseltamivir acid N-acetyl-d3, GS-4071-d3, Ro 64-0802-d3	<a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>14</sub> H <sub>21</sub> D <sub>3</sub> N <sub>2</sub> O <sub>4</sub>	<a href="#">[3]</a>
Molecular Weight	287.37 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
CAS Number	1242184-43-5	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Unlabeled CAS Number	187227-45-8	<a href="#">[1]</a> <a href="#">[2]</a>
Isotopic Enrichment	>95%	<a href="#">[3]</a>

## Analytical Data

The quality of Oseltamivir-d3 is assessed through a variety of analytical techniques to confirm its identity, purity, and stability.

Table 2: Quality Control Analytical Results

Test	Method	Specification	Result
Purity	High-Performance Liquid Chromatography (HPLC)	>95%	>95% <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Identity	Mass Spectrometry (MS)	Conforms to structure	Conforms
Identity	Nuclear Magnetic Resonance (NMR) Spectroscopy	Conforms to structure	Conforms
Isotopic Purity	Mass Spectrometry (MS)	>95% Deuterium incorporation	>95% <a href="#">[3]</a>

## Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. The following sections describe the protocols for the key experiments performed.

### High-Performance Liquid Chromatography (HPLC) for Purity Assessment

**Objective:** To determine the chemical purity of the Oseltamivir-d3 sample by separating it from any potential impurities.

**Instrumentation:** A standard HPLC system equipped with a UV detector.

**Method:**

- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5  $\mu$ m).
- Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 220 nm.

- Injection Volume: 10  $\mu$ L.
- Sample Preparation: The sample is dissolved in the mobile phase to a concentration of 1 mg/mL.

Data Analysis: The purity is calculated by the area percentage of the main peak relative to the total peak area in the chromatogram.

## Mass Spectrometry (MS) for Identity and Isotopic Purity

Objective: To confirm the molecular weight and isotopic enrichment of Oseltamivir-d3.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

Method:

- Ionization Mode: Positive ESI.
- Scan Range:  $m/z$  100-500.
- Sample Infusion: The sample is dissolved in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and infused directly into the mass spectrometer.

Data Analysis: The presence of the  $[M+H]^+$  ion corresponding to the calculated exact mass of Oseltamivir-d3 confirms its identity. Isotopic purity is determined by the relative abundance of the d3 isotopologue compared to unlabeled and other isotopologues.

## Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of Oseltamivir-d3 and the position of the deuterium label.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Method:

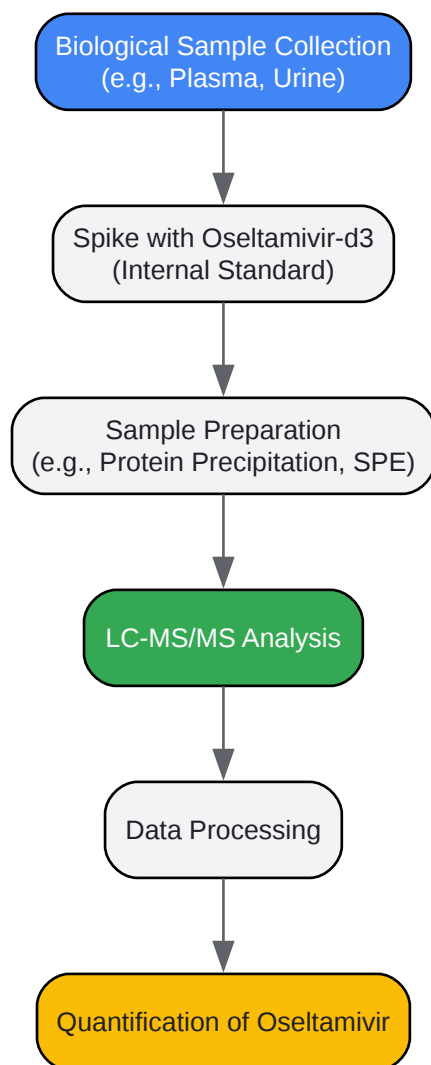
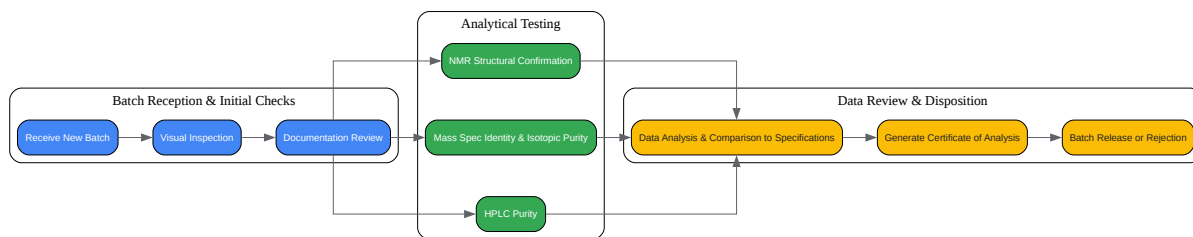
- Solvent: Deuterated solvent such as Deuterium Oxide ( $D_2O$ ) or Methanol- $d_4$ .
- Experiments:  $^1H$  NMR,  $^{13}C$  NMR, and 2D NMR (e.g., COSY, HSQC) experiments are performed.

Data Analysis: The absence of the N-acetyl proton signal in the  $^1H$  NMR spectrum and the corresponding carbon signal in the  $^{13}C$  NMR spectrum confirms the site of deuteration. The remaining signals should be consistent with the structure of Oseltamivir.

## Visualized Workflows

### Quality Control Testing Workflow

The following diagram illustrates the typical workflow for the quality control testing of a new batch of Oseltamivir- $d_3$ .



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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)